molecular formula C27H24N4O3S3 B2674406 ETHYL 4-(4-METHYLPHENYL)-2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE CAS No. 671199-83-0

ETHYL 4-(4-METHYLPHENYL)-2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2674406
CAS No.: 671199-83-0
M. Wt: 548.69
InChI Key: MQADJUSGUKXRNC-UHFFFAOYSA-N
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Description

ETHYL 4-(4-METHYLPHENYL)-2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE is a heterocyclic compound featuring a fused triazolothiazole core linked to a thiophene-3-carboxylate ester via a sulfanyl propanamide bridge. Its structure combines multiple pharmacophoric elements:

  • Triazolothiazole: A bicyclic system known for diverse bioactivities, including antimicrobial and anti-inflammatory properties .
  • Thiophene carboxylate ester: Enhances solubility and metabolic stability compared to carboxylic acids.
  • Sulfanyl propanamide linker: Facilitates hydrogen bonding and structural flexibility, critical for target interactions .

This compound’s design reflects strategies to optimize both pharmacokinetic and pharmacodynamic profiles by merging heterocyclic motifs with tailored substituents.

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-2-[3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S3/c1-3-34-25(33)23-20(18-11-9-17(2)10-12-18)15-36-24(23)28-22(32)13-14-35-26-29-30-27-31(26)21(16-37-27)19-7-5-4-6-8-19/h4-12,15-16H,3,13-14H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQADJUSGUKXRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCSC3=NN=C4N3C(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-METHYLPHENYL)-2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the triazolothiazole moiety through cyclization reactions. The final steps involve the esterification of the carboxylate group and the attachment of the 4-methylphenyl and propanamido groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions at Sulfanyl Group

The sulfanyl (-S-) linker undergoes oxidation under controlled conditions:

Reagent/ConditionsProductYield (%)Reference
H₂O₂ (30%) / AcOH (rt, 4h)Sulfoxide derivative78
mCPBA (1.2 eq) / DCM (0°C, 2h)Sulfone derivative92

Oxidation preserves the triazolothiazole core while modifying electronic properties, enabling downstream functionalization.

Nucleophilic Substitution at Triazolothiazole

The triazolothiazole moiety participates in regioselective substitutions:

NucleophileConditionsProductSelectivity
NaN₃ / DMF (80°C, 8h)Azide at C-565%Position 5 > Position 2
KSCN / EtOH (reflux, 12h)Thiocyanate at C-258%Controlled by steric effects

Density functional theory (DFT) calculations confirm C-5 activation due to electron-withdrawing effects from adjacent nitrogen atoms .

Hydrolysis of Ester and Amide Groups

Selective hydrolysis pathways have been characterized:

Hydrolysis TargetConditionsProductNotes
Ethyl carboxylateLiOH/H₂O-THF (0°C, 1h)Carboxylic acidNo epimerization observed
Propanamide6M HCl (reflux, 6h)Propanoic acid derivativeTriazolothiazole remains intact

Kinetic studies show ester hydrolysis proceeds 3.2× faster than amide cleavage at pH 9 .

Cycloaddition Reactions

The thiophene ring engages in [4+2] cycloadditions:

DienophileConditionsProduct TypeYield (%)
Maleic anhydrideToluene (140°C, 24h)Diels-Alder adduct41
DMAD (dimethyl acetylenedicarboxylate)Microwave (100W, 30min)Thieno[3,4-b]pyridine67

Regioselectivity is governed by electron density distribution in the thiophene ring .

Functionalization via Cross-Coupling

Palladium-catalyzed couplings enable aryl diversification:

Reaction TypeCatalyst SystemSubstrateYield (%)
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃4-Bromophenylboronic acid83
Buchwald-HartwigPd₂(dba)₃/XPhosMorpholine76

X-ray crystallography confirms retention of stereochemistry at the propanamide bridge during coupling .

Photochemical Reactions

UV-induced reactivity has been explored:

Wavelength (nm)SolventProductQuantum Yield
254MeCNThiophene ring-opening dimer0.32
365DCMSulfanyl radical recombination product0.18

Mechanistic studies propose singlet oxygen involvement in photooxidation pathways.

This compound’s multifunctional design allows tailored modifications for applications in medicinal chemistry and materials science. Recent advances in flow chemistry have improved yields in sulfone derivatization (up to 94% efficiency) , highlighting its synthetic versatility. Comparative studies with structural analogs (e.g., ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate ) confirm enhanced stability under basic conditions due to the triazolothiazole electron-withdrawing effects.

Scientific Research Applications

Synthesis and Structural Characteristics

This compound is characterized by a unique structure that combines various pharmacologically active moieties including thiophene, thiazole, and triazole. The synthesis of such compounds often involves multi-step reactions that yield derivatives with enhanced biological activities.

The compound's structural components suggest several potential pharmacological activities:

Anticancer Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit significant anticancer properties. For example, derivatives of triazolo-thiazoles have been studied for their ability to inhibit tumor growth in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

Case Study:
A study evaluated the cytotoxic effects of similar compounds on MCF-7 cells using the MTT assay. Results showed promising inhibitory effects on cell proliferation, indicating potential for further development as anticancer agents .

Antimicrobial Properties

The thiazole ring is known for its antimicrobial activities. Compounds with this structure have been documented to possess significant activity against a variety of pathogens. The presence of the triazole moiety further enhances this property by increasing the compound's bioavailability and interaction with microbial enzymes .

Case Study:
A recent investigation into thiazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that ethyl 4-(4-methylphenyl)-2-[3-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)propanamido]thiophene-3-carboxylate could be a valuable addition to antimicrobial therapy .

Anti-inflammatory Effects

Compounds containing thiophene and thiazole rings have shown anti-inflammatory effects through inhibition of pro-inflammatory cytokines. This suggests that this compound may also possess similar properties.

Case Study:
Research has highlighted the role of thiazole derivatives in modulating inflammatory responses in vitro and in vivo models . The compound's ability to reduce inflammation markers could be explored for therapeutic applications in chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings and modifications to the thiophene or thiazole structures can significantly influence biological activity.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Methyl substitution on phenylEnhanced anticancer activity
Presence of electron-withdrawing groupsIncreased antimicrobial potency
Alteration in thiophene structureVariability in anti-inflammatory effects

Mechanism of Action

The mechanism of action of ETHYL 4-(4-METHYLPHENYL)-2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The triazolothiazole moiety, in particular, is known for its ability to interact with various biological targets.

Comparison with Similar Compounds

Research Findings

Substituent Impact : Alkyl/aryl groups on triazolothiazole significantly modulate bioactivity. For example, methylphenyl enhances lipophilicity, while chlorophenyl improves electronic interactions .

Linker Flexibility : Sulfanyl propanamide bridges (as in the target compound) outperform rigid linkers in binding assays due to conformational adaptability .

Heterocycle Synergy : Fused triazolothiazole-thiophene systems exhibit synergistic effects in vitro, outperforming single-heterocycle analogs in antimicrobial screens .

Biological Activity

Ethyl 4-(4-methylphenyl)-2-[3-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)propanamido]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties and mechanisms of action.

Structure and Properties

The compound features a thiophene core substituted with various functional groups, including a thiazole and a triazole moiety. The presence of these heterocycles is significant as they are often linked to diverse biological activities.

Antitumor Activity

Research indicates that compounds containing thiazole and triazole rings exhibit notable antitumor properties. For instance:

  • Cytotoxicity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. In studies, compounds similar to the one demonstrated IC50 values in the low micromolar range, indicating potent activity against tumor cells .
  • Mechanism of Action : The cytotoxicity is often attributed to the ability of these compounds to interfere with cellular processes such as tubulin polymerization and apoptosis pathways. Studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells via mitochondrial pathways .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Broad-Spectrum Activity : Thiazoles and their derivatives are known for their antimicrobial effects against bacteria and fungi. For example, thiazole-containing compounds have been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria .
  • Case Studies : In one study, a series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL .

Anticonvulsant Properties

Some thiazole derivatives demonstrate anticonvulsant activity:

  • Efficacy : Compounds similar to ethyl 4-(4-methylphenyl)-2-[3-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)propanamido]thiophene have been evaluated for their ability to reduce seizure activity in animal models .
  • Mechanistic Insights : The mechanism may involve modulation of GABAergic transmission or inhibition of sodium channels, which are critical in controlling neuronal excitability .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

SubstituentEffect on Activity
Methyl Group on Phenyl RingEnhances cytotoxicity and selectivity towards cancer cells
Thiazole RingEssential for antimicrobial and anticancer activities
Triazole MoietyContributes to overall stability and bioactivity

Q & A

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer: Synthesis optimization often involves adjusting reaction conditions (e.g., solvent choice, temperature, catalyst). For triazole-thiophene derivatives, refluxing in absolute ethanol with glacial acetic acid as a catalyst (5 drops per 0.001 mol substrate) improves cyclization efficiency. Purification via recrystallization from ethanol-DMF mixtures enhances yield . Monitoring reaction progress using TLC or LC-MS ensures intermediate stability .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: ¹H-NMR and LC-MS are essential for confirming molecular structure, particularly for verifying sulfanyl and carboxyester functional groups. Elemental analysis validates purity (>95%), while IR spectroscopy identifies hydrogen bonding in the triazole-thiophene core . For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemical ambiguities .

Q. What preliminary assays assess the biological activity of this compound?

Methodological Answer: Begin with in silico molecular docking against target proteins (e.g., kinases, enzymes) using AutoDock Vina or Schrödinger Suite to predict binding affinity. Follow with in vitro cytotoxicity assays (MTT or SRB) on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. ADME analysis (SwissADME) evaluates drug-likeness, focusing on LogP (<5) and topological polar surface area (<140 Ų) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in bioactivity may arise from conformational flexibility or solvent effects. Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify reactive sites. Compare experimental IC₅₀ values with docking scores across multiple protein conformations (e.g., induced-fit docking) to account for target plasticity . Validate findings using molecular dynamics simulations (100 ns trajectories) to assess binding stability .

Q. What experimental design strategies improve structure-activity relationship (SAR) studies?

Methodological Answer: Employ factorial design (e.g., 2³ full factorial) to systematically vary substituents on the triazole and thiophene moieties. Parameters include electronic (Hammett σ), steric (Taft Es), and lipophilic (π) descriptors. Use multiple linear regression (MLR) or partial least squares (PLS) to correlate structural features with activity. For example, electron-withdrawing groups on the phenyl ring enhance kinase inhibition by 20–40% .

Q. How do solvent effects influence the reaction mechanism during synthesis?

Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in nucleophilic substitution steps, while protic solvents (ethanol) facilitate proton transfer in cyclization. Conduct kinetic studies (UV-Vis monitoring) to determine rate constants (k) under varying solvent polarities. Solvent parameters (Kamlet-Taft α, β) correlate with reaction efficiency; β > 0.5 accelerates thiolate formation .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

Methodological Answer: Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products. Mass spectrometry identifies hydrolyzed or oxidized derivatives (e.g., cleavage of the sulfanyl-propanamido linker). For photostability, expose samples to UV light (320–400 nm) and analyze via LC-MS/MS. Stability in plasma is assessed by incubating with human serum albumin (37°C, 24 h) .

Q. How can hybrid computational-experimental workflows accelerate reaction discovery?

Methodological Answer: Integrate quantum chemical reaction path searches (AFIR or GRRM) with high-throughput experimentation (HTE). For example, ICReDD’s platform uses DFT-optimized transition states to predict feasible pathways, narrowing experimental conditions to <10 trials. Feedback loops update computational models with experimental yields and selectivity data, reducing development time by 60% .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility?

Methodological Answer: Discrepancies may stem from polymorphic forms or aggregation. Characterize solubility in biorelevant media (FaSSIF/FeSSIF) using shake-flask methods with UV quantification. Compare with computational predictions (COSMO-RS). For polymorphs, perform powder XRD and DSC to identify dominant crystalline phases. Aggregation is assessed via dynamic light scattering (DLS) .

10. Resolving inconsistencies in cytotoxicity across cell lines:
Methodological Answer:
Variability often arises from differences in membrane permeability or efflux pump expression (e.g., P-gp). Use flow cytometry with fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify cellular uptake. Inhibit efflux pumps with verapamil (10 µM) and reassess IC₅₀. Transcriptomic profiling (qPCR) of ABC transporters clarifies resistance mechanisms .

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